molecular formula C20H21N5OS B11403505 3-ethyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11403505
M. Wt: 379.5 g/mol
InChI Key: KZYPNKNBSNGJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides . These methods offer good yields and functional group tolerance, making them suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or thiadiazine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets. It can act as an enzyme inhibitor, affecting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds allows it to interact with different target receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines such as:

The uniqueness of 3-ETHYL-6-(4-METHYLPHENYL)-N-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-ethyl-6-(4-methylphenyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-3-16-22-23-20-25(16)24-17(14-11-9-13(2)10-12-14)18(27-20)19(26)21-15-7-5-4-6-8-15/h4-12,17-18,24H,3H2,1-2H3,(H,21,26)

InChI Key

KZYPNKNBSNGJDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.